molecular formula C13H18F3NO4S2 B2585350 N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2309750-60-3

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2585350
CAS No.: 2309750-60-3
M. Wt: 373.41
InChI Key: XPUMVIPGWIWTNR-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at position 2 and a sulfonamide (-SO₂NH-) group at position 1. The sulfonamide nitrogen is further functionalized with a 2-methoxy-4-(methylsulfanyl)butyl chain. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxy, methylsulfanyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO4S2/c1-20-10(7-8-22-2)9-17-23(18,19)12-6-4-3-5-11(12)21-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUMVIPGWIWTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the introduction of functional groups and the formation of the sulfonamide linkage. Common synthetic routes may involve:

    Formation of the Benzene Ring Substituents: Introduction of the trifluoromethoxy group and the sulfonamide group onto the benzene ring.

    Alkylation: Attachment of the 2-methoxy-4-(methylsulfanyl)butyl chain to the benzene ring through alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring N-Substituent Key Physical Properties
This compound Not explicitly provided ~450 (estimated) 2-OCF₃, 1-SO₂NH- 2-methoxy-4-(methylsulfanyl)butyl Data not available
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) C₁₅H₁₂F₃N₃O₃S 371.3 4-OCF₃, 1-SO₂NH- 3,4-dihydroquinazolin-2-yl Purity = 100%, mp = 161–163°C
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-2-(trifluoromethoxy)benzene-1-sulfonamide C₁₇H₁₉F₃N₂O₄S₂ 436.5 2-OCF₃, 1-SO₂NH- 2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl CAS: 2034399-23-8, MW = 436.469
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.3 1-SO₂NH- 4-methoxyphenyl Crystal structure reported

Key Observations:

Structural Variations: Target Compound: Features a 2-trifluoromethoxy group and a bulky N-substituent (2-methoxy-4-(methylsulfanyl)butyl), which may enhance lipophilicity and steric hindrance compared to simpler analogs . PR17 (): Retains the trifluoromethoxy group but substitutes the N-position with a 3,4-dihydroquinazolin-2-yl moiety, likely improving aromatic π-π stacking interactions in receptor binding .

Physicochemical Properties :

  • The methylsulfanyl group in the target compound’s N-substituent introduces sulfur-based polarity, which may affect metabolic stability compared to oxygen-dominated analogs (e.g., PR17’s quinazoline) .
  • PR17 exhibits a high purity (100%) and defined melting point (161–163°C), suggesting crystallinity and synthetic reproducibility .

The furan-thiomorpholine derivative () may target neurological or inflammatory pathways, given the prevalence of such motifs in drug discovery .

Research Implications

  • Electron-Withdrawing Effects : The trifluoromethoxy group’s strong electron-withdrawing nature may stabilize the sulfonamide’s negative charge, enhancing binding to positively charged receptor pockets .
  • Substituent Flexibility : The diversity in N-substituents across analogs (e.g., alkyl chains, heterocycles) underscores the tunability of sulfonamides for optimizing pharmacokinetics and target engagement .

Biological Activity

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound's unique chemical structure, featuring a sulfonamide functional group and various substituents, suggests it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H18F3N2O3SC_{15}H_{18}F_3N_2O_3S. The presence of the trifluoromethoxy group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of this compound likely stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrases and other enzymes. The trifluoromethoxy group may enhance binding affinity through hydrophobic interactions.
  • Antioxidant Activity : The methoxy and methylsulfanyl groups may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that modifications in the sulfonamide structure could enhance antibacterial potency, suggesting a promising avenue for developing new antibiotics.

Anticancer Potential

Several studies have explored the anticancer properties of sulfonamide derivatives. For example, a related compound demonstrated significant inhibition of cell viability in ovarian cancer cell lines, with IC50 values indicating potent activity. This suggests that this compound may also possess similar anticancer effects.

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
Sulfonamide derivativeAChE10.4 μMExhibited dual inhibitory effect against cholinesterases
Benzamide analogCancer cell lines (OVCAR-3)31.5 μMSignificant inhibition of cell viability
Trifluoromethyl-substituted compoundMAGL0.84 μMSelective inhibition compared to other ECS enzymes

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions. For N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethoxy)benzene-1-sulfonamide , a method analogous to "Method C1" (used for structurally similar sulfonamides) can be employed:

  • React 2-(trifluoromethoxy)benzenesulfonyl chloride with 2-methoxy-4-(methylsulfanyl)butylamine in anhydrous dichloromethane, using triethylamine as a base at 0–5°C for 4–6 hours .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Characterization:
  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., δ ~10.13 ppm for sulfonamide NH in DMSO-d6_6) .
  • UPLC-MS : Verify molecular weight (e.g., [M+H]+^+ expected ~372.3 Da) and purity (>95%) .
  • X-ray crystallography : Use SHELXTL/SHELXL for structure refinement if single crystals are obtained .

Basic: How do the methoxy and trifluoromethoxy substituents influence the compound’s solubility and stability?

Answer:

  • Methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity.
  • Trifluoromethoxy groups increase lipophilicity and metabolic stability by resisting oxidative degradation.
    Experimental validation :
  • Perform logP measurements (shake-flask method) to quantify hydrophobicity.
  • Conduct stability studies under acidic/alkaline conditions (HPLC monitoring) to assess hydrolytic resistance .

Advanced: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Answer:
Contradictions in bond lengths/angles or disorder modeling often arise from poor data quality or refinement errors.
Methodology :

  • Collect high-resolution data (≤1.0 Å) using synchrotron sources.
  • Refine with SHELXL-2018 , applying restraints for flexible groups (e.g., methylsulfanyl side chains).
  • Validate using Rfree_{\text{free}} and check for overfitting via the Hirshfeld surface analysis .
    Example : For a related bromopyrimidine sulfonamide, anisotropic displacement parameters resolved disorder in the piperidinyl group .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide-based bioactive compounds?

Answer:

  • Substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing methylsulfanyl with ethylsulfonyl) to assess steric/electronic effects.
  • Biological assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and correlate with structural features.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like 5-HT6 receptors or enzymes .
    Case study : Cyclic arylguanidine sulfonamides showed enhanced activity when trifluoromethoxy groups improved membrane permeability .

Advanced: How should researchers design experiments to address contradictory bioactivity results across studies?

Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges).
Experimental design :

  • Standardize protocols : Use identical cell lines (e.g., HT-29 for cytotoxicity) and controls (e.g., DMSO vehicle).
  • Dose-response curves : Test 10 nM–100 µM concentrations in triplicate.
  • Mechanistic studies : Combine Western blotting (e.g., caspase-3 activation) to confirm apoptosis pathways .
    Validation : Reproduce results in independent labs using blinded samples.

Advanced: What crystallographic parameters are critical for confirming the conformation of the methylsulfanyl-butyl chain?

Answer:

  • Torsion angles : Measure C-S-C-C dihedrals to confirm gauche/antiperiplanar conformations.
  • Intermolecular interactions : Identify S···π contacts or hydrogen bonds stabilizing the chain.
  • Thermal ellipsoids : Analyze anisotropic displacement parameters for mobility (e.g., higher B-factors indicate flexibility) .
    Example : In N-(4-methoxyphenyl) derivatives, the methylsulfanyl group adopted a staggered conformation due to steric hindrance .

Basic: Which spectroscopic techniques are most reliable for detecting degradation products?

Answer:

  • HPLC-DAD/MS : Monitor for peaks with retention times differing from the parent compound.
  • TGA/DSC : Detect thermal decomposition events (e.g., loss of methylsulfanyl groups at >200°C).
  • IR spectroscopy : Identify new carbonyl or sulfonic acid peaks from hydrolysis .

Advanced: How can computational chemistry predict the impact of trifluoromethoxy groups on binding affinity?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential surfaces.
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Free energy perturbation : Calculate ΔΔG for substituent modifications (e.g., CF3_3O vs. OCH3_3) .

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